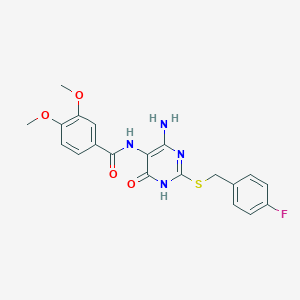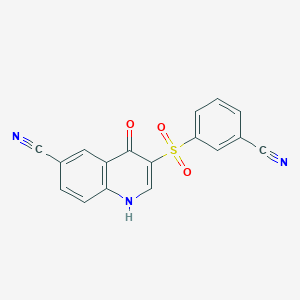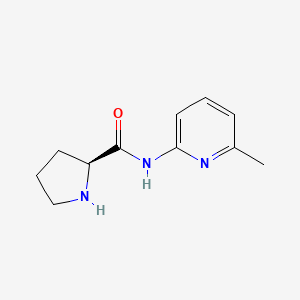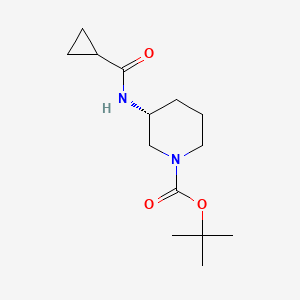
N-(4-amino-2-((4-fluorobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a complex organic molecule that contains several functional groups, including an amine group (-NH2), a thioether group (-S-), a pyrimidinone group (a six-membered ring containing two nitrogen atoms and a carbonyl group), and a benzamide group (a benzene ring attached to a carboxamide group). These functional groups could potentially give the compound a variety of chemical properties and reactivities .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the amine group could be introduced through a reaction with ammonia or an amine, the thioether group could be formed through a reaction with a thiol, and the pyrimidinone and benzamide groups could be formed through condensation reactions .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups and a cyclic structure. The exact structure would depend on the specific arrangement of these groups within the molecule .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on the specific functional groups present in the molecule. For example, the amine group could participate in acid-base reactions, the thioether group could undergo oxidation reactions, and the pyrimidinone and benzamide groups could participate in a variety of condensation and substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its specific structure and functional groups. For example, it would likely be a solid at room temperature, and its solubility in water and other solvents would depend on the specific functional groups present .科学的研究の応用
Potential Antitumor Activity
Compounds with structures similar to the queried chemical, especially those featuring pyrimidine rings and substituted benzamide groups, have been explored for their antitumor activities. For instance, a study on pyrrolo[2,3-d]pyrimidines showed that such compounds could act as dual inhibitors of dihydrofolate reductase and thymidylate synthase, indicating potent antitumor activities (Gangjee et al., 2005). This suggests that "N-(4-amino-2-((4-fluorobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide" could potentially exhibit antitumor properties through similar mechanisms of action.
Role in Metabolic Pathways
Compounds containing pyrimidine rings are also important in studying metabolic pathways, including DNA synthesis and repair. The elucidation of these pathways can lead to a better understanding of cellular processes and diseases such as cancer. For example, studies on DNA precursor metabolism have revealed insights into how specific inhibitors can affect cell growth and DNA synthesis (Milam et al., 1986).
Imaging and Diagnostic Applications
Derivatives of benzamide and pyrimidine have been explored for their use in imaging and diagnostic applications, particularly in positron emission tomography (PET) imaging. A study on novel radioligands for PET imaging of metabotropic glutamate receptor type 1 (mGluR1) in the rodent brain highlights the potential of such compounds in neurological research (Fujinaga et al., 2012). Given the structural complexity of "this compound," it could potentially be modified for use as a radioligand or diagnostic agent.
作用機序
Target of Action
Similar compounds have been found to inhibit cdk2 , a protein kinase involved in regulating the cell cycle .
Mode of Action
It can be inferred that it may interact with its target, possibly cdk2, to inhibit its function . This could result in changes to the cell cycle, potentially slowing or stopping cell division .
Biochemical Pathways
Given its potential role as a cdk2 inhibitor , it may affect pathways related to cell cycle regulation. Downstream effects could include slowed cell growth or induced cell death .
Result of Action
If it acts as a cdk2 inhibitor , it could potentially slow cell growth or induce cell death .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-[4-amino-2-[(4-fluorophenyl)methylsulfanyl]-6-oxo-1H-pyrimidin-5-yl]-3,4-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN4O4S/c1-28-14-8-5-12(9-15(14)29-2)18(26)23-16-17(22)24-20(25-19(16)27)30-10-11-3-6-13(21)7-4-11/h3-9H,10H2,1-2H3,(H,23,26)(H3,22,24,25,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUBCFVFWYAVFON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=C(N=C(NC2=O)SCC3=CC=C(C=C3)F)N)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-(adamantane-1-carbonyl)-2-{[(4-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole](/img/structure/B2784062.png)
![2-(trifluoromethyl)-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide](/img/structure/B2784063.png)
![ethyl 5-(2,2-diphenylacetamido)-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2784064.png)
![methyl 3-(2H-1,3-benzodioxol-5-yl)-2-[4-(3-methylphenyl)piperazin-1-yl]-4-oxo-3,4-dihydroquinazoline-7-carboxylate](/img/structure/B2784065.png)
![N'-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}-N-[(oxolan-2-yl)methyl]ethanediamide](/img/structure/B2784067.png)


![2-(Cyclopentylsulfanyl)-5-[(2-fluorobenzyl)sulfanyl]-1,3,4-thiadiazole](/img/structure/B2784072.png)


![[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 2-methylcyclopropane-1-carboxylate](/img/structure/B2784077.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]propanamide](/img/structure/B2784080.png)


